2-Chloro-5-(naphthalen-1-yl)nicotinic acid

Catalog No.
S12284617
CAS No.
M.F
C16H10ClNO2
M. Wt
283.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(naphthalen-1-yl)nicotinic acid

Product Name

2-Chloro-5-(naphthalen-1-yl)nicotinic acid

IUPAC Name

2-chloro-5-naphthalen-1-ylpyridine-3-carboxylic acid

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

InChI

InChI=1S/C16H10ClNO2/c17-15-14(16(19)20)8-11(9-18-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,19,20)

InChI Key

BBHBULUJAPMDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(N=C3)Cl)C(=O)O

2-Chloro-5-(naphthalen-1-yl)nicotinic acid is a chemical compound characterized by its unique structure, which includes a chlorinated pyridine ring and a naphthalene moiety. The molecular formula for this compound is C13H10ClN1O2C_{13}H_{10}ClN_{1}O_{2}, and its structure features a chlorine atom at the 2-position and a naphthyl group at the 5-position of the nicotinic acid framework. This compound belongs to the class of heterocyclic compounds and has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-Chloro-5-(naphthalen-1-yl)nicotinic acid can be attributed to the presence of both the chlorinated aromatic system and the carboxylic acid functional group. It can participate in various reactions, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or with amines.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of a substituted pyridine derivative.

Research indicates that 2-Chloro-5-(naphthalen-1-yl)nicotinic acid exhibits significant biological activity, particularly in the realm of neuropharmacology. It has been studied for its potential as a modulator of nicotinic acetylcholine receptors, which are crucial in various neurological processes. Such interactions suggest that this compound may have implications in treating conditions like Alzheimer's disease and other cognitive disorders.

Various synthetic routes have been explored for the preparation of 2-Chloro-5-(naphthalen-1-yl)nicotinic acid. Common methods include:

  • Direct Chlorination: Chlorination of 5-(naphthalen-1-yl)nicotinic acid using chlorinating agents.
  • Nucleophilic Substitution: Starting from 2-chloronicotinic acid, nucleophilic substitution with naphthalene derivatives.
  • Multi-step Synthesis: Utilizing intermediates such as naphthalene derivatives and chlorinated pyridines through multi-step reactions involving coupling reactions.

The applications of 2-Chloro-5-(naphthalen-1-yl)nicotinic acid are primarily found in medicinal chemistry, particularly as:

  • Pharmaceutical Intermediates: Used in the synthesis of compounds targeting nicotinic receptors.
  • Research Tools: Employed in studies investigating receptor interactions and signaling pathways.
  • Potential Therapeutics: Investigated for its role in developing treatments for neurological disorders.

Interaction studies have focused on how 2-Chloro-5-(naphthalen-1-yl)nicotinic acid interacts with various biological targets. These studies often employ techniques such as:

  • Binding Assays: To determine affinity for nicotinic acetylcholine receptors.
  • Functional Studies: To evaluate the effects on receptor-mediated signaling pathways.

Such studies indicate that this compound may act as a positive allosteric modulator, enhancing receptor activity without directly activating it.

Several compounds share structural similarities with 2-Chloro-5-(naphthalen-1-yl)nicotinic acid, including:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-nicotinic acidChlorine at position 2, no naphthaleneLacks naphthalene moiety
5-(Naphthalen-1-yl)nicotinic acidNaphthalene at position 5, no chlorineNo halogen substitution
3-Chloro-5-(naphthalen-1-yl)nicotinic acidChlorine at position 3Different halogen positioning

Each of these compounds exhibits distinct biological properties and potential applications based on their structural variations. The presence of both chlorine and a naphthalene group in 2-Chloro-5-(naphthalen-1-yl)nicotinic acid enhances its unique reactivity and biological profile compared to its analogs.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.0400063 g/mol

Monoisotopic Mass

283.0400063 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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